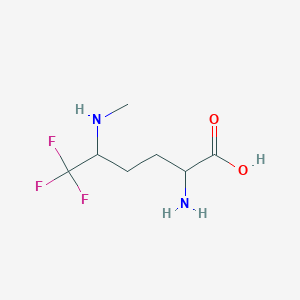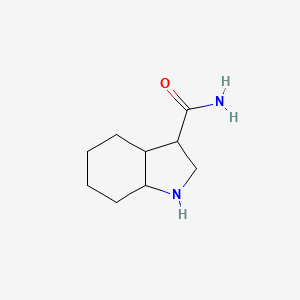
octahydro-1H-indole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-1H-indole-3-carboxamide: is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and their wide range of biological activities. This compound, in particular, is characterized by its octahydro structure, indicating the presence of eight hydrogen atoms, and a carboxamide group attached to the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-indole-3-carboxamide typically involves the reduction of indole derivatives followed by the introduction of the carboxamide group. One common method is the catalytic hydrogenation of indole-3-carboxylic acid to yield octahydro-1H-indole-3-carboxylic acid, which is then converted to the carboxamide using reagents like thionyl chloride and ammonia.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Octahydro-1H-indole-3-carboxamide can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced further to form fully saturated derivatives. Hydrogen gas in the presence of a palladium catalyst is often used for such reductions.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for the introduction of various functional groups. Reagents like halogens and sulfonyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) and sulfonyl chlorides under acidic or basic conditions.
Major Products:
Oxidation: Oxidized derivatives such as indole-3-carboxylic acid.
Reduction: Fully saturated derivatives like octahydroindole.
Substitution: Various substituted indole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Octahydro-1H-indole-3-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases. Its derivatives are being explored as potential drugs for conditions such as cancer, viral infections, and inflammatory diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are utilized in the manufacture of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of octahydro-1H-indole-3-carboxamide involves its interaction with specific molecular targets in biological systems. It can bind to various receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic regulation. Detailed studies are ongoing to elucidate the precise molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Indole-3-carboxamide: Shares the indole core structure but lacks the octahydro modification.
Tetrahydro-1H-indole-3-carboxamide: Similar structure with fewer hydrogen atoms.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Uniqueness: Octahydro-1H-indole-3-carboxamide is unique due to its fully saturated indole ring, which imparts different chemical and biological properties compared to its unsaturated counterparts. This saturation can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
1306606-13-2 |
|---|---|
Fórmula molecular |
C9H16N2O |
Peso molecular |
168.24 g/mol |
Nombre IUPAC |
2,3,3a,4,5,6,7,7a-octahydro-1H-indole-3-carboxamide |
InChI |
InChI=1S/C9H16N2O/c10-9(12)7-5-11-8-4-2-1-3-6(7)8/h6-8,11H,1-5H2,(H2,10,12) |
Clave InChI |
NXLRMAOYYSTDFK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)C(CN2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-((4-(4-Chlorobenzyl)-5-oxo-1,2,4,5,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methyl)benzonitrile](/img/structure/B13145713.png)
![1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B13145729.png)

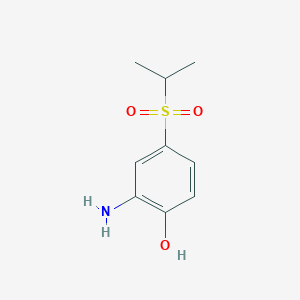
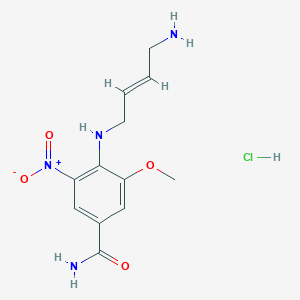
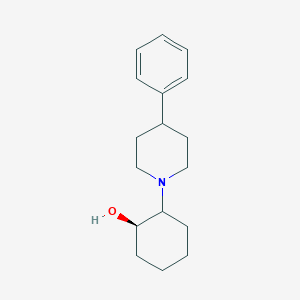
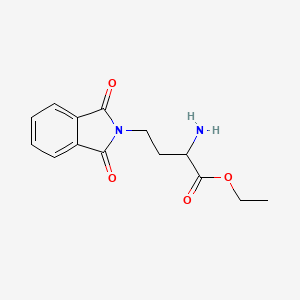
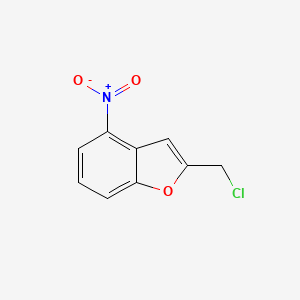

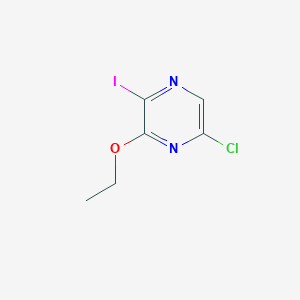
![9,10-Anthracenedione, 1,5-bis[(4-aminobutyl)amino]-](/img/structure/B13145783.png)
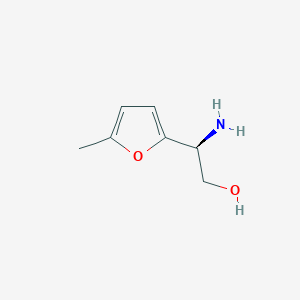
![tert-butyl 4-(benzylamino)-2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B13145786.png)
